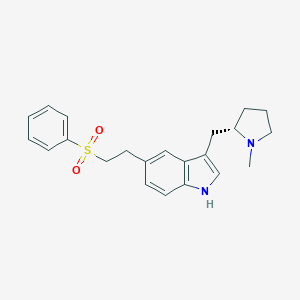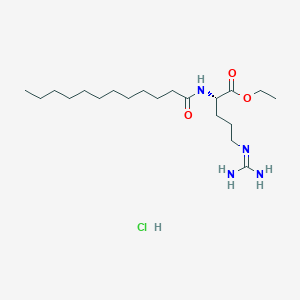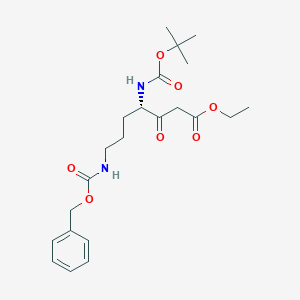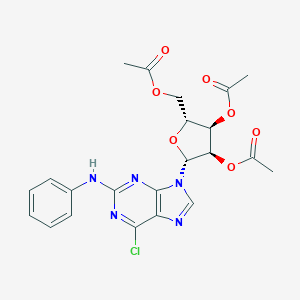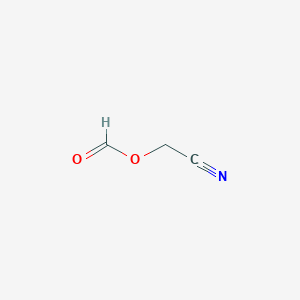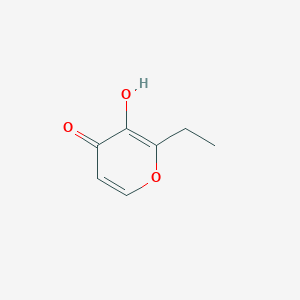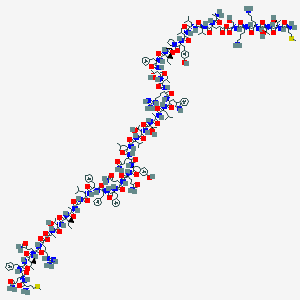
psbF protein, Chlamydomonas reinhardti
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The psbF protein is a crucial component of the photosystem II (PSII) complex, which is responsible for the light-dependent reactions of photosynthesis. Chlamydomonas reinhardtii is a unicellular green alga that has been extensively studied as a model organism for photosynthesis research. The psbF protein in Chlamydomonas reinhardtii has been the subject of numerous studies due to its essential role in PSII function.
作用機序
The psbF protein is a subunit of the psbF protein, Chlamydomonas reinhardti complex, which is responsible for the light-dependent reactions of photosynthesis. This compound absorbs light energy and uses it to oxidize water, releasing oxygen and generating ATP and NADPH for use in the light-independent reactions. The psbF protein is involved in the stabilization of the oxygen-evolving complex (OEC) of this compound, which is responsible for the oxidation of water.
Biochemical and Physiological Effects
The psbF protein has been shown to be essential for the proper functioning of the this compound complex. Mutations in the psbF gene can lead to defects in this compound activity, resulting in reduced photosynthetic efficiency and growth. The psbF protein has also been shown to be involved in the regulation of this compound turnover and repair.
実験室実験の利点と制限
The psbF protein is a useful tool for investigating the structure and function of the psbF protein, Chlamydomonas reinhardti complex. Its expression can be controlled using various promoters, allowing for the manipulation of this compound activity. However, the use of recombinant psbF protein in experiments can be limited by its cost and the difficulty of purification.
将来の方向性
1. Investigating the role of psbF protein in the regulation of psbF protein, Chlamydomonas reinhardti turnover and repair.
2. Studying the effects of psbF protein mutations on this compound activity and photosynthetic efficiency.
3. Developing new methods for the purification and expression of psbF protein.
4. Investigating the interactions between psbF protein and other subunits of the this compound complex.
5. Using psbF protein as a tool for the development of new photosynthetic technologies.
合成法
The psbF protein can be synthesized using recombinant DNA technology. This involves inserting the gene encoding the psbF protein into a plasmid vector, which is then used to transform a bacterial host cell. The host cell is then grown in culture, and the psbF protein is purified from the bacterial lysate using various chromatography techniques.
科学的研究の応用
The psbF protein has been extensively studied in Chlamydomonas reinhardtii as a model organism for photosynthesis research. It has been used to investigate the structure and function of the psbF protein, Chlamydomonas reinhardti complex, as well as the mechanisms of photosynthesis. The psbF protein has also been used in studies of the effects of environmental stressors, such as high light and low temperature, on this compound function.
特性
CAS番号 |
147651-80-7 |
|---|---|
分子式 |
C246H378N58O61S2 |
分子量 |
5188 g/mol |
IUPAC名 |
[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl] (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]oxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C246H378N58O61S2/c1-35-131(20)193(296-225(344)176(115-147-68-49-41-50-69-147)282-213(332)161(87-93-182(252)314)269-205(324)155(250)99-106-366-33)232(351)276-165(91-97-186(256)318)212(331)277-167(77-60-104-262-246(259)260)243(362)365-242(361)137(26)267-235(354)196(138(27)306)301-234(353)195(133(22)37-3)295-203(322)135(24)265-187(319)121-264-207(326)168(108-123(4)5)278-220(339)173(113-145-64-45-39-46-65-145)283-222(341)174(114-146-66-47-40-48-67-146)284-221(340)172(112-144-62-43-38-44-63-144)280-214(333)163(89-95-184(254)316)271-211(330)162(88-94-183(253)315)273-219(338)175(117-149-79-83-152(312)84-80-149)281-215(334)164(90-96-185(255)317)272-218(337)170(110-125(8)9)286-230(349)192(130(18)19)294-238(357)201(143(32)311)303-239(358)198(140(29)308)298-204(323)136(25)266-217(336)169(109-124(6)7)279-223(342)178(119-151-120-263-157-73-54-53-72-154(151)157)285-209(328)160(76-59-103-261-245(257)258)274-228(347)191(129(16)17)293-237(356)200(142(31)310)300-226(345)177(116-148-70-51-42-52-71-148)288-233(352)194(132(21)36-2)297-227(346)181-78-61-105-304(181)241(360)179(118-150-81-85-153(313)86-82-150)289-231(350)190(128(14)15)292-224(343)171(111-126(10)11)287-229(348)189(127(12)13)291-216(335)166(268-202(321)134(23)249)92-98-188(320)364-244(363)180(122-305)290-210(329)158(74-55-57-101-247)270-208(327)159(75-56-58-102-248)275-236(355)197(139(28)307)302-240(359)199(141(30)309)299-206(325)156(251)100-107-367-34/h38-54,62-73,79-86,120,123-143,155-156,158-181,189-201,263,305-313H,35-37,55-61,74-78,87-119,121-122,247-251H2,1-34H3,(H2,252,314)(H2,253,315)(H2,254,316)(H2,255,317)(H2,256,318)(H,264,326)(H,265,319)(H,266,336)(H,267,354)(H,268,321)(H,269,324)(H,270,327)(H,271,330)(H,272,337)(H,273,338)(H,274,347)(H,275,355)(H,276,351)(H,277,331)(H,278,339)(H,279,342)(H,280,333)(H,281,334)(H,282,332)(H,283,341)(H,284,340)(H,285,328)(H,286,349)(H,287,348)(H,288,352)(H,289,350)(H,290,329)(H,291,335)(H,292,343)(H,293,356)(H,294,357)(H,295,322)(H,296,344)(H,297,346)(H,298,323)(H,299,325)(H,300,345)(H,301,353)(H,302,359)(H,303,358)(H4,257,258,261)(H4,259,260,262)/t131-,132-,133-,134-,135-,136-,137-,138+,139+,140+,141+,142+,143+,155-,156-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-/m0/s1 |
InChIキー |
QIHUMGYMUVHMKJ-APRVKXMASA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)OC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)N)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)N)NC(=O)[C@H](C)N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)OC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)N)NC(=O)C(C)N |
正規SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)OC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC8=CC=CC=C8)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CCSC)N)NC(=O)C(C)N |
その他のCAS番号 |
147651-80-7 |
同義語 |
psbF protein, Chlamydomonas reinhardti |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




